1-Ethoxy-2-iodocyclooctane
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Overview
Description
1-Ethoxy-2-iodocyclooctane is an organic compound belonging to the class of cycloalkanes. This compound features an eight-membered carbon ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms. Cycloalkanes are known for their unique structural properties and reactivity, making them valuable in various chemical applications.
Preparation Methods
The synthesis of 1-ethoxy-2-iodocyclooctane can be achieved through several routes. One common method involves the iodination of 1-ethoxycyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-Ethoxy-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-iodocyclooctane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms involving cycloalkane derivatives.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-iodocyclooctane involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution or elimination reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Ethoxy-2-iodocyclooctane can be compared with other cycloalkane derivatives, such as:
1-Ethoxy-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.
1-Methoxy-2-iodocyclooctane: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclooctane: The parent compound without any substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C10H19IO |
---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-ethoxy-2-iodocyclooctane |
InChI |
InChI=1S/C10H19IO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3 |
InChI Key |
IOAKISDLQZUZFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCCCC1I |
Origin of Product |
United States |
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